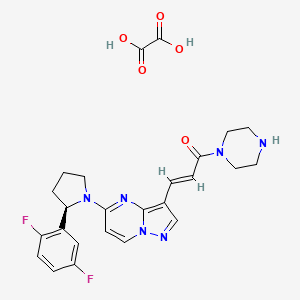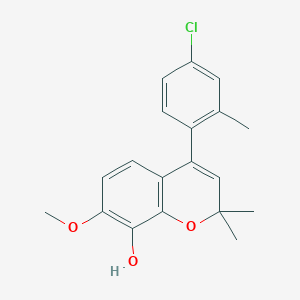
Neuroinflammatory-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuroinflammatory-IN-3 is a synthetic compound designed to modulate neuroinflammatory pathways. It has gained significant attention due to its potential therapeutic applications in treating various neurodegenerative and neuroinflammatory disorders. The compound is known for its ability to inhibit specific molecular targets involved in the inflammatory response within the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Neuroinflammatory-IN-3 involves multiple steps, starting with the preparation of the core structure through a series of condensation and cyclization reactions. The key intermediates are then functionalized using selective halogenation and alkylation reactions. The final product is obtained through purification processes such as recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets pharmaceutical-grade standards.
化学反応の分析
Types of Reactions: Neuroinflammatory-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Hydroxide ions, amine groups; often in polar solvents like water or alcohols.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学的研究の応用
Neuroinflammatory-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study neuroinflammatory pathways and develop new synthetic methodologies.
Biology: Employed in cell culture and animal models to investigate the mechanisms of neuroinflammation and neurodegeneration.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Industry: Utilized in the development of diagnostic tools and assays for detecting neuroinflammatory markers.
作用機序
Neuroinflammatory-IN-3 exerts its effects by targeting specific molecular pathways involved in neuroinflammation. The compound inhibits the activation of the nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response. By preventing the assembly and activation of the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, thereby mitigating the inflammatory response and protecting neuronal cells from damage.
類似化合物との比較
Neuroinflammatory-IN-3 is unique in its high specificity and potency in inhibiting the NLRP3 inflammasome. Similar compounds include:
Neuroinflammatory-IN-1: Another NLRP3 inhibitor but with lower potency and specificity.
Neuroinflammatory-IN-2: Exhibits similar inhibitory effects but has a different chemical structure and pharmacokinetic profile.
Neuroinflammatory-IN-4: A newer compound with enhanced bioavailability but still under investigation for its long-term safety and efficacy.
In comparison, this compound stands out due to its balanced profile of high potency, specificity, and favorable pharmacokinetics, making it a promising candidate for further development and clinical applications.
特性
分子式 |
C19H19ClO3 |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
4-(4-chloro-2-methylphenyl)-7-methoxy-2,2-dimethylchromen-8-ol |
InChI |
InChI=1S/C19H19ClO3/c1-11-9-12(20)5-6-13(11)15-10-19(2,3)23-18-14(15)7-8-16(22-4)17(18)21/h5-10,21H,1-4H3 |
InChIキー |
WNNARDJCOGHFDX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(OC3=C2C=CC(=C3O)OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


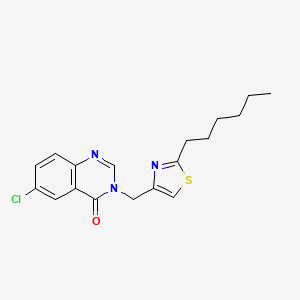

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)
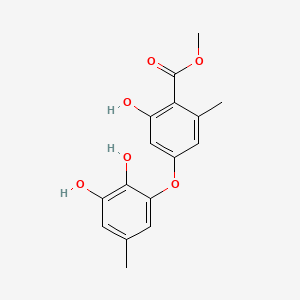

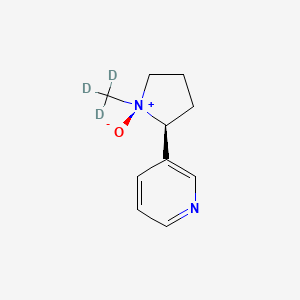
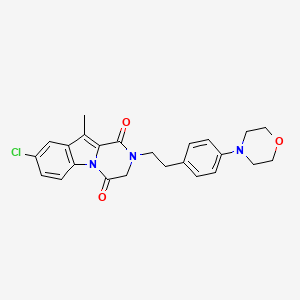
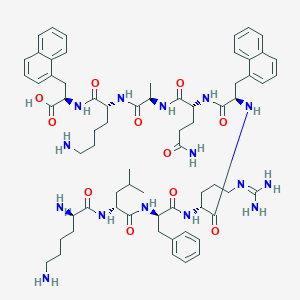
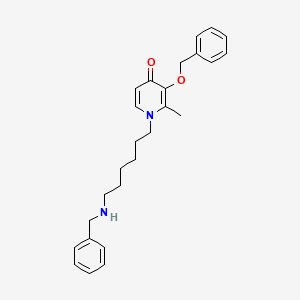
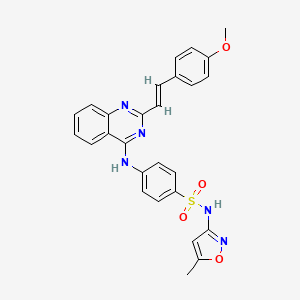
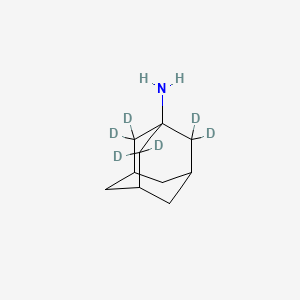
![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)
![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)
